Methalthiazide
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Overview
Description
Methalthiazide is a diuretic and antihypertensive agent belonging to the thiazide class of drugs. It is primarily used to treat hypertension and edema caused by heart failure, renal conditions, and treatment with corticosteroids and estrogen therapy . This compound works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and water, thereby reducing blood pressure and fluid retention .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methalthiazide is synthesized through a series of chemical reactions involving the formation of a benzothiadiazine ring. The synthesis typically starts with the reaction of a sulfonamide with a chloromethyl compound, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: In industrial settings, this compound is produced using a mixed carrier solvent method. This involves dissolving this compound in a solvent mixture containing polysorbate 80 and povidone K30, followed by drying and crushing the solid dispersoid . This method improves the dissolution rate and bioavailability of this compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methalthiazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and excretion in the body .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically occur with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Major Products Formed: The major products formed from these reactions include various metabolites that are excreted through the urine. These metabolites are often more water-soluble than the parent compound, facilitating their elimination from the body .
Scientific Research Applications
Mechanism of Action
Methalthiazide is similar to other thiazide diuretics such as hydrochlorothiazide, chlorothiazide, and bendroflumethiazide. this compound has a higher natriuretic activity per milligram compared to these compounds, making it more potent in promoting sodium and water excretion . Additionally, this compound has a longer duration of action, providing sustained antihypertensive effects .
Comparison with Similar Compounds
- Hydrochlorothiazide
- Chlorothiazide
- Bendroflumethiazide
- Chlorthalidone
Methalthiazide’s unique properties, such as its higher potency and longer duration of action, make it a valuable option in the treatment of hypertension and edema .
Properties
CAS No. |
5611-64-3 |
---|---|
Molecular Formula |
C12H16ClN3O4S3 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
6-chloro-2-methyl-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C12H16ClN3O4S3/c1-3-4-21-7-12-15-9-5-8(13)10(22(14,17)18)6-11(9)23(19,20)16(12)2/h3,5-6,12,15H,1,4,7H2,2H3,(H2,14,17,18) |
InChI Key |
BDNLIZHZILNCGI-UHFFFAOYSA-N |
SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC=C |
Canonical SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC=C |
Key on ui other cas no. |
5611-64-3 |
Origin of Product |
United States |
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